Tert-butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate is a chemical compound . It is an important intermediate in many biologically active compounds .
Synthesis Analysis
This compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a phenyl ring, and a boronate ester group . The boronate ester group contains a boron atom bonded to two oxygen atoms and two carbon atoms, forming a five-membered ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a notable intermediate in synthesizing biologically active compounds like crizotinib. This compound was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, confirming its structure through MS and 1 HNMR spectrum. This synthesis is significant for developing targeted therapies in cancer treatment (Kong et al., 2016).
Structural and Crystallographic Analysis
The compound tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives, demonstrates the importance of structural analysis in developing new compounds. Its structure was confirmed through various spectroscopic methods and X-ray diffraction, providing insights into its physicochemical properties and potential applications in drug development (Ye et al., 2021).
Role in Anticancer Drug Synthesis
The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate highlights its role as an important intermediate for small molecule anticancer drugs. Its synthesis and structure were optimized, contributing to ongoing efforts in developing effective cancer therapeutics (Zhang et al., 2018).
Applications in Polymer Science
In polymer science, tert-butyl derivatives have been utilized in the synthesis of water-soluble carboxylated polyfluorenes. This advancement enables the development of materials with specific fluorescence properties, applicable in areas like bioimaging and sensing (Zhang et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It is known to be used as an intermediate in the synthesis of various compounds, suggesting that its mode of action may depend on the specific compound it is being used to synthesize .
Biochemical Pathways
As an intermediate in the synthesis of various compounds, it may indirectly affect multiple biochemical pathways depending on the final compound it is used to produce .
Result of Action
As an intermediate, its effects would likely be indirect and dependent on the final compound it is used to produce .
Action Environment
As an intermediate, these factors may be more relevant to the final compound it is used to synthesize .
Properties
IUPAC Name |
tert-butyl 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33BN2O5/c1-21(2,3)29-20(27)26-12-10-18(11-13-26)28-19-9-8-17(14-16(19)15-25)24-30-22(4,5)23(6,7)31-24/h8-9,14,18H,10-13H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVFIMDXBKGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104848 | |
Record name | 1-Piperidinecarboxylic acid, 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901104848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292317-57-7 | |
Record name | 1-Piperidinecarboxylic acid, 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1292317-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901104848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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